molecular formula C12H13F2NO B6200822 1-benzoyl-3-(difluoromethyl)pyrrolidine CAS No. 2152536-44-0

1-benzoyl-3-(difluoromethyl)pyrrolidine

Cat. No.: B6200822
CAS No.: 2152536-44-0
M. Wt: 225.2
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Description

1-benzoyl-3-(difluoromethyl)pyrrolidine is a chemical compound that features a pyrrolidine ring substituted with a benzoyl group and a difluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of 1-benzoyl-3-(difluoromethyl)pyrrolidine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction conditions and purification steps is crucial to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-3-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The benzoyl and difluoromethyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

1-benzoyl-3-(difluoromethyl)pyrrolidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-benzoyl-3-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets. The benzoyl group can facilitate binding to hydrophobic pockets in proteins, while the difluoromethyl group can enhance the compound’s stability and bioavailability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    1-benzoyl-3-(trifluoromethyl)pyrrolidine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.

    1-benzoyl-3-(methyl)pyrrolidine: Contains a methyl group instead of a difluoromethyl group.

    1-benzoyl-3-(chloromethyl)pyrrolidine: Features a chloromethyl group in place of the difluoromethyl group.

Uniqueness

1-benzoyl-3-(difluoromethyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and physical properties. This group can enhance the compound’s lipophilicity, metabolic stability, and ability to form hydrogen bonds, making it valuable for various applications .

Properties

CAS No.

2152536-44-0

Molecular Formula

C12H13F2NO

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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